5-(3-Ethoxy-5-methyl-1,2-oxazol-4-yl)pentanal
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Overview
Description
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal is a synthetic organic compound with the molecular formula C11H17NO3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-ethoxy-5-methylisoxazole with pentanal in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-3-methylisoxazol-5-yl)methanol: Another isoxazole derivative with similar structural features.
3-Ethoxy-5-methylisoxazole: A precursor in the synthesis of 5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal.
Uniqueness
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
179169-95-0 |
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Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
5-(3-ethoxy-5-methyl-1,2-oxazol-4-yl)pentanal |
InChI |
InChI=1S/C11H17NO3/c1-3-14-11-10(9(2)15-12-11)7-5-4-6-8-13/h8H,3-7H2,1-2H3 |
InChI Key |
JCZBUKVYYNOSPG-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1CCCCC=O)C |
Canonical SMILES |
CCOC1=NOC(=C1CCCCC=O)C |
Synonyms |
4-Isoxazolepentanal,3-ethoxy-5-methyl-(9CI) |
Origin of Product |
United States |
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